molecular formula C14H18BrNO5 B4002986 1-[2-(3-Bromophenoxy)ethyl]pyrrolidine;oxalic acid

1-[2-(3-Bromophenoxy)ethyl]pyrrolidine;oxalic acid

Cat. No.: B4002986
M. Wt: 360.20 g/mol
InChI Key: IYTPXZPQCRHPSO-UHFFFAOYSA-N
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Description

1-[2-(3-Bromophenoxy)ethyl]pyrrolidine;oxalic acid is a useful research compound. Its molecular formula is C14H18BrNO5 and its molecular weight is 360.20 g/mol. The purity is usually 95%.
The exact mass of the compound 1-[2-(3-bromophenoxy)ethyl]pyrrolidine oxalate is 359.03684 g/mol and the complexity rating of the compound is 254. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Inhibitors of Glycolic Acid Oxidase

A study by (Rooney et al., 1983) discusses the synthesis and evaluation of 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives as inhibitors of glycolic acid oxidase. This research is significant as it presents insights into the development of potential therapeutic agents.

Synthesis of Functionalized Tetrahydropyridines

(Zhu, Lan, & Kwon, 2003) describe a phosphine-catalyzed [4 + 2] annulation process for synthesizing functionalized tetrahydropyridines. This study contributes to the field of organic synthesis and could have implications in pharmaceutical research.

Antioxidant and Anticholinergic Activities

The study by (Rezai et al., 2018) focuses on the synthesis of 1-(4,5-dihydroxybenzyl)pyrrolidin-2-one derivative bromophenols. These compounds were evaluated for their antioxidant and anticholinergic activities, offering potential therapeutic applications.

DFT and Quantum Chemical Investigation

Research conducted by (Bouklah et al., 2012) involves DFT and quantum-chemical calculations to investigate the molecular properties of substituted pyrrolidinones. This study provides valuable insights into the electronic properties of these compounds.

Antibacterial Activity of Pyrrolidin-3-cyanopyridine Derivatives

(Bogdanowicz et al., 2013) investigated the synthesis and antibacterial activity of novel 4-pyrrolidin-3-cyanopyridine derivatives. This research is crucial for the development of new antibacterial agents.

Safety and Hazards

The related compound “1-[2-(4-Bromophenoxy)ethyl]pyrrolidine” is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3. It may cause respiratory irritation .

Properties

IUPAC Name

1-[2-(3-bromophenoxy)ethyl]pyrrolidine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO.C2H2O4/c13-11-4-3-5-12(10-11)15-9-8-14-6-1-2-7-14;3-1(4)2(5)6/h3-5,10H,1-2,6-9H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYTPXZPQCRHPSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCOC2=CC(=CC=C2)Br.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.